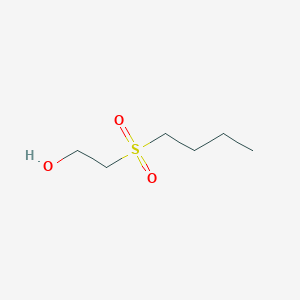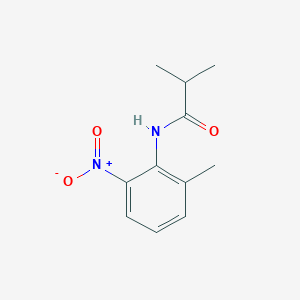![molecular formula C27H26N2O3S2 B11456777 4-benzyl-5-phenacylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11456777.png)
4-benzyl-5-phenacylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyl-5-phenacylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-5-phenacylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of benzyl, phenacylsulfanyl, and other functional groups. Common synthetic routes include:
Cyclization Reactions: Formation of the tricyclic core through cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of benzyl and phenacylsulfanyl groups via nucleophilic substitution reactions.
Oxidation and Reduction: Adjusting oxidation states of sulfur and other heteroatoms to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including:
Batch Processing: Using large-scale reactors to perform each step of the synthesis in batches.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Purification Techniques: Employing crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-5-phenacylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions at the benzyl or phenacyl positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From nucleophilic or electrophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
Biologically, it may exhibit interesting interactions with biomolecules due to its multiple functional groups, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry
Industrially, it could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-benzyl-5-phenacylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-benzyl-5-phenacylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one: The parent compound.
4-benzyl-5-phenacylsulfanyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one: A methyl derivative.
4-benzyl-5-phenacylsulfanyl-12-ethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one: An ethyl derivative.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties not found in its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.
Properties
Molecular Formula |
C27H26N2O3S2 |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
4-benzyl-5-phenacylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C27H26N2O3S2/c1-17(2)22-13-20-23(15-32-22)34-25-24(20)26(31)29(14-18-9-5-3-6-10-18)27(28-25)33-16-21(30)19-11-7-4-8-12-19/h3-12,17,22H,13-16H2,1-2H3 |
InChI Key |
TVWOFZJHBKHZMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide](/img/structure/B11456699.png)
![5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11456700.png)
![3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-7-chloro-4-phenylquinolin-2(1H)-one](/img/structure/B11456704.png)


![Ethyl 6-methyl-2-{[3-(5-phenylfuran-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11456730.png)
![N,N-diethyl-8-(furan-2-yl)-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11456735.png)
![9-(trifluoromethyl)-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16)-tetraene-13,15-dione](/img/structure/B11456739.png)
![2-(4-methylphenyl)-N-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B11456743.png)
![6-(2-chlorobenzyl)-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B11456744.png)
![2-(Methylamino)-7-(3,4,5-trimethoxyphenyl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11456751.png)
![methyl N-[(4-methylcyclohexyl)carbonyl]isoleucylmethioninate](/img/structure/B11456753.png)
![Ethyl 5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate](/img/structure/B11456757.png)
![ethyl 6-(3-bromobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11456763.png)
